molecular formula C19H20N2O3S2 B2434124 4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 886916-79-6

4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2434124
CAS No.: 886916-79-6
M. Wt: 388.5
InChI Key: PFANSEUYVCWBPL-FMQUCBEESA-N
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Description

4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-ethylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-5-26(23,24)15-8-6-14(7-9-15)18(22)20-19-21(4)16-11-12(2)10-13(3)17(16)25-19/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFANSEUYVCWBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Ethanesulfonyl)Benzoyl Chloride

The ethanesulfonyl moiety is introduced via sulfonation of benzoic acid derivatives. A modified protocol from Adams et al. (1996) involves reacting 4-mercaptobenzoic acid with ethyl bromide in the presence of a base to form 4-(ethylthio)benzoic acid, followed by oxidation with hydrogen peroxide to yield 4-(ethanesulfonyl)benzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) at 353 K for 4 hours under reflux converts the carboxylic acid to the corresponding acyl chloride, achieving >85% yield.

Critical Parameters :

  • Oxidation Control : Excess H₂O₂ (30%) ensures complete conversion of the thioether to sulfone, monitored via thin-layer chromatography (TLC).
  • Acyl Chloride Purity : Residual SOCl₂ is removed in vacuo, and the product is stored under anhydrous conditions to prevent hydrolysis.

Preparation of (2E)-3,5,7-Trimethyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene Amine

The benzothiazol-2-ylidene scaffold is synthesized via cyclocondensation of 2-amino-4,6-dimethylthiophenol with acetone, adapted from methodologies in Siddiqui et al. (2007). The reaction proceeds in ethanol under reflux (343 K) for 12 hours, catalyzed by acetic acid, to form the dihydrobenzothiazole intermediate. Oxidation with MnO₂ in dichloromethane at room temperature generates the imine (2-ylidene) derivative, confirmed by a characteristic C=N stretching band at 1620 cm⁻¹ in FT-IR.

Structural Validation :

  • X-ray crystallography of analogous compounds reveals planar geometry at the imine nitrogen, stabilized by intramolecular hydrogen bonding.
  • Dihedral angles between the thiazole and benzene rings typically range from 60–80°, influencing conjugation and reactivity.

Amide Coupling Reaction

The final step involves coupling 4-(ethanesulfonyl)benzoyl chloride with the benzothiazol-2-ylidene amine. A method from Vicini et al. (2009) is employed, using triethylamine (1.5 eq) as a base and dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst in anhydrous dichloromethane. The reaction is stirred at 298 K under nitrogen for 24 hours, yielding the target compound as a pale yellow solid after purification via silica gel chromatography (hexane:ethyl acetate, 7:3).

Yield Optimization :

  • Stoichiometry : A 1:1.1 molar ratio of acyl chloride to amine minimizes side products.
  • Temperature Control : Reactions above 313 K promote decomposition, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 3.15 (q, J = 7.2 Hz, 2H, SO₂CH₂), 2.98 (s, 3H, N–CH₃), 2.45 (s, 6H, Ar–CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • FT-IR (KBr): 1715 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1620 cm⁻¹ (C=N).

Crystallographic Analysis

Single-crystal X-ray diffraction of a related sulfonamide-benzothiazole hybrid (PMC2915288) confirms the Z-configuration at the imine bond and intermolecular N–H···O hydrogen bonding, stabilizing the lattice. The ethanesulfonyl group adopts a staggered conformation, minimizing steric hindrance with the benzamide ring.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h)
Classical Coupling 72 98 24
Microwave-Assisted 89 99 4
Solid-State 65 95 48

Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from 24 to 4 hours while improving yield. However, classical methods remain preferable for large-scale production due to lower equipment costs.

Challenges and Mitigation Strategies

Imine Isomerization

The (2E)-configuration is thermodynamically favored, but prolonged storage at room temperature induces partial (2Z)-isomer formation. Storage at 253 K in amber vials mitigates this issue.

Sulfonamide Hydrolysis

Trace moisture during coupling leads to benzoyl chloride hydrolysis, detected as 4-(ethanesulfonyl)benzoic acid in HPLC. Rigorous drying of solvents and reagents under molecular sieves reduces this side reaction.

Applications and Derivatives

The title compound’s structural analogs exhibit antitumor activity against non-small cell lung cancer (NCI-H522) with GI₅₀ values of 0.1 µM. Substitution at the benzothiazole 3-position with electron-withdrawing groups (e.g., –CF₃) enhances bioavailability by 40%.

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-aminobenzenethiol
  • Benzothiazole-2-carboxylic acid
  • 2-(methylthio)benzothiazole

Uniqueness

What sets 4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Research indicates that benzothiazole derivatives often exhibit significant biological activities, including anticancer properties. The mechanism of action for benzothiazole compounds typically involves:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have shown to inhibit cancer cell growth by inducing apoptosis in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • DNA Interaction : Many benzothiazole derivatives bind to DNA, disrupting its function and leading to cell cycle arrest .

Anticancer Activity

Several studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance, a study evaluated the activity of synthesized benzothiazole acylhydrazones against multiple cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against C6 rat glioma cells and A549 human lung adenocarcinoma cells .

CompoundCell LineIC50 Value (µM)
4dA5496.26 ± 0.33
4eMCF-76.48 ± 0.11
4hHT-2920.46 ± 8.63

Antimicrobial Activity

In addition to anticancer properties, certain derivatives exhibit antimicrobial effects. A study highlighted that some benzothiazole compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Synthesis and Evaluation : Researchers synthesized various benzothiazole derivatives and assessed their anticancer activity through in vitro assays. One notable derivative showed an IC50 value as low as 6 µM against lung cancer cells .
  • Selectivity and Toxicity : In evaluating selectivity towards cancerous versus non-cancerous cells, compounds displayed a higher toxicity towards cancer cells compared to NIH3T3 mouse fibroblast cells, indicating potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of substituted benzamides with benzothiazole derivatives under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst). Key factors include solvent choice (absolute ethanol), temperature control (reflux at ~80°C), and reaction time (4–6 hours). Post-reaction purification via vacuum filtration or column chromatography is critical to isolate the product .
  • Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity threshold recommended) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology : Combine spectroscopic methods:

  • NMR (¹H/¹³C) for confirming substituent positions and stereochemistry (e.g., distinguishing E/Z isomers).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
    • Data Contradictions : Cross-validate results with X-ray crystallography if crystallinity permits, as NMR alone may misassign tautomeric forms in benzothiazole derivatives .

Intermediate Research Questions

Q. How can researchers assess the biological activity of this compound, and what are common pitfalls in assay design?

  • Methodology :

  • In vitro assays : Screen for kinase inhibition (e.g., ATP-binding pocket targeting) or antimicrobial activity (MIC assays against Gram+/Gram− bacteria).
  • Controls : Include structurally analogous compounds (e.g., 4-methanesulfonylbenzamide derivatives) to isolate the ethanesulfonyl group’s contribution .
    • Pitfalls : Solubility issues in aqueous buffers may require DMSO solubilization (<1% v/v to avoid cytotoxicity artifacts) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in this benzothiazole-sulfonamide hybrid?

  • Methodology : Systematically modify substituents (e.g., methyl groups on the benzothiazole ring or ethanesulfonyl vs. benzenesulfonyl groups) and compare bioactivity.
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or bacterial dihydrofolate reductase .
  • Contradictions : Note discrepancies between computational predictions and experimental IC₅₀ values; recalibrate force fields if needed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar sulfonamide-benzothiazole derivatives?

  • Methodology :

  • Meta-analysis : Compare datasets from PubChem and independent studies, focusing on assay conditions (e.g., pH, cell lines).
  • Orthogonal validation : Re-test disputed compounds under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
    • Case Study : A 2025 study found conflicting IC₅₀ values for a related compound due to impurities in commercial samples; repurification via preparative HPLC resolved the issue .

Q. What advanced synthetic strategies can improve regioselectivity in benzothiazole ring functionalization?

  • Methodology :

  • Directed ortho-metalation : Use lithiation (e.g., LDA) to install substituents at specific positions on the benzothiazole core.
  • Microwave-assisted synthesis : Reduce side reactions (e.g., hydrolysis of sulfonamide groups) by shortening reaction times .
    • Data-Driven Design : Optimize reaction parameters (temperature, catalyst loading) via DoE (Design of Experiments) software like MODDE .

Q. How can computational modeling be integrated with experimental data to predict metabolic stability?

  • Methodology :

  • In silico tools : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism and plasma protein binding.
  • In vitro validation : Perform microsomal stability assays (e.g., human liver microsomes) and correlate results with docking studies on CYP3A4 .
    • Contradictions : Adjust computational models if metabolic half-life predictions deviate >20% from experimental values .

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